Non‑ATP‑Competitive Binding Mode Confirmed by X‑ray Crystallography
Unlike all major PKC‑ι inhibitor comparators that occupy the ATP‑binding pocket, PKC-iota-IN-19 (compound 19) binds exclusively to the C‑terminal tail (post‑kinase domain) of PKC‑ι, interacting with residues Phe552 and Asp553 as shown in the co‑crystal structure (PDB 6ILZ, resolution 3.26 Å) [1]. CRT0066854, PKCiota-IN-49, and ICA‑1 are all ATP‑competitive inhibitors [2]. This binding‑site divergence means PKC-iota-IN-19 does not compete with ATP and is not subject to shifts in apparent potency caused by intracellular ATP concentrations, a known limitation of ATP‑competitive kinase inhibitors [1].
| Evidence Dimension | Binding site on PKC-ι |
|---|---|
| Target Compound Data | Post-kinase domain (C‑terminal tail): Phe552 (π–π interaction), Asp553 (H‑bond), Ile260 (lipophilic) [PDB 6ILZ] |
| Comparator Or Baseline | CRT0066854: ATP-binding site; PKCiota-IN-49: ATP-binding site; ICA‑1: ATP-binding site (class-level inference for ATP‑competitive inhibitors) |
| Quantified Difference | Qualitative difference in binding locus; not quantifiable as a numeric fold change |
| Conditions | X-ray crystallography of PKC-ι kinase domain with compound 19 (PDB 6ILZ, 3.26 Å); comparative classification from published inhibitor profiles [2] |
Why This Matters
Researchers investigating PKC‑ι function under varying cellular ATP levels or seeking tool compounds with orthogonal binding modes to avoid ATP‑competition artifacts should prioritize PKC-iota-IN-19.
- [1] Kwiatkowski J, et al. ACS Med Chem Lett. 2019;10(3):318-323. View Source
- [2] Pillai P, et al. Int J Biochem Cell Biol. 2011;43(5):784-794. View Source
